Leucine, N-(1-oxobutyl)- Leucine, N-(1-oxobutyl)-
Brand Name: Vulcanchem
CAS No.: 195060-95-8
VCID: VC0223481
InChI:
SMILES:
Molecular Formula: C10H19NO3
Molecular Weight: 0

Leucine, N-(1-oxobutyl)-

CAS No.: 195060-95-8

Cat. No.: VC0223481

Molecular Formula: C10H19NO3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Leucine,  N-(1-oxobutyl)- - 195060-95-8

Specification

CAS No. 195060-95-8
Molecular Formula C10H19NO3
Molecular Weight 0

Introduction

Chemical Identity and Properties

N-Butanoyl-L-leucine is characterized by the addition of a butanoyl group to the amino terminus of L-leucine. This modification significantly alters the compound's properties while maintaining the core amino acid structure.

Basic Identification Data

PropertyDescription
PubChem CID42255792
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.26 g/mol
IUPAC Name(2S)-2-(butanoylamino)-4-methylpentanoic acid
Common SynonymsN-Butanoyl-L-leucine, L-Leucine, N-(1-oxobutyl)-
Chemical ClassN-acyl-alpha amino acid

Structural Characteristics

The structure of N-butanoyl-L-leucine consists of the amino acid leucine with a butanoyl group (CH₃CH₂CH₂CO-) attached to the nitrogen atom of the amino group. This N-acylation transforms the primary amine of leucine into an amide bond, while retaining the carboxylic acid functionality. The compound maintains the chiral center at the alpha carbon with S-configuration (L-form).

Synthesis Methods

Several approaches can be employed for the synthesis of N-butanoyl-L-leucine, primarily involving the selective acylation of the amino group of L-leucine.

Direct Acylation Method

The most straightforward approach involves direct acylation of L-leucine using butanoyl chloride or butyric anhydride.

ReagentReaction ConditionsCatalyst/BaseYield
Butanoyl chloridepH 7.5-10, 5-30°CSodium hydroxide80-95%
Butyric anhydridepH 7.5-10, 5-30°CPotassium hydroxide85-92%

The synthesis typically follows this reaction pathway:

  • L-leucine is suspended in water

  • pH is adjusted to 7.5-10 using inorganic alkali (sodium or potassium hydroxide)

  • Butanoyl chloride or butyric anhydride is added dropwise at controlled temperature

  • After completion, the reaction mixture is acidified to pH 2.0-2.5

  • The product is isolated by filtration, washing, and drying

Similar methods used for N-acetyl-leucine synthesis can be adapted for N-butanoyl-leucine, as shown in the patent literature for N-acylated amino acids .

Membrane Transport and Pharmacokinetic Properties

Transporter Utilization

N-acylation of leucine fundamentally changes how the molecule interacts with cellular transport systems. While leucine itself is primarily transported by L-type amino acid transporters (LAT1), N-acylated derivatives typically utilize different transport mechanisms.

TransporterSubstrateRelative AffinityTissue Distribution
LAT1 (SLC7A5)L-leucineHighBrain, spleen, activated lymphocytes
MCT1N-acylated leucine derivativesMediumUbiquitous
OAT1/OAT3N-acylated leucine derivativesMedium-highKidney, liver

Research on N-acetyl-leucine has demonstrated that acetylation transforms leucine from a substrate of LAT1 into a substrate of organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1) . The butanoyl derivative likely follows similar transport patterns, with the longer acyl chain potentially affecting binding affinity and transport kinetics.

Metabolic Transformation

Once inside cells, N-butanoyl-L-leucine may undergo enzymatic hydrolysis to release L-leucine and butyric acid. This process effectively makes N-butanoyl-L-leucine a prodrug for leucine delivery, potentially bypassing rate-limiting transport steps for leucine itself .

CompoundKnown ActivityApplicationReference
N-acetyl-DL-leucineAnti-vertiginousTreatment of vertigo
N-acetyl-L-leucineNeurological disordersAtaxia, cognition in elderly
N-palmitoyl-L-leucineSplicing inhibitorPotential research tool

Leucine-Related Metabolic Pathways

As a derivative of leucine, N-butanoyl-L-leucine may influence leucine-associated metabolic pathways, particularly after hydrolysis to release leucine. L-leucine is known to:

  • Stimulate protein synthesis through mTORC1 signaling pathway activation

  • Enhance branched-chain amino acid metabolism

  • Influence insulin sensitivity and glucose metabolism

  • Promote muscle growth and prevent atrophy

The acylated form may modify these activities by:

  • Altering the pharmacokinetics of leucine delivery

  • Changing tissue distribution via different transport mechanisms

  • Providing more sustained release of leucine

  • Potentially adding activity from the butanoyl group itself

Research Applications and Future Directions

Fragment-Based Drug Discovery

N-butanoyl-L-leucine represents an interesting chemical fragment for medicinal chemistry applications. Its structural similarity to N-acylated leucine derivatives that have shown promising biological activities makes it valuable in fragment-based ligand discovery approaches .

Metabolic Research

The unique properties of N-acylated leucine derivatives make them valuable tools for studying:

  • Membrane transport mechanisms

  • Amino acid metabolism

  • Protein synthesis regulation

  • Metabolic disease pathways

Analytical Characterization

Proper identification and quality assessment of N-butanoyl-L-leucine typically employs several analytical techniques:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents the standard approach for purity determination of N-acylated amino acids:

ParameterTypical Conditions
ColumnC18 reversed-phase
Mobile PhaseGradient of acetonitrile/water with 0.1% formic acid
DetectionUV (210-220 nm) and/or mass spectrometry
Retention TimeLonger than leucine due to increased hydrophobicity

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation:

  • ¹H NMR shows characteristic signals for the butanoyl methylene and methyl groups

  • ¹³C NMR confirms the presence of the amide carbonyl carbon

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